
3-Methyl-1-phenyl-1H-pyrazol-5-yl Beta-D-Glucopyranosiduronic Acid Methyl Ester 2,3,4-Triacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methyl-1-phenyl-1H-pyrazol-5-yl Beta-D-Glucopyranosiduronic Acid Methyl Ester 2,3,4-Triacetate is a complex organic compound with the molecular formula C23H26N2O10 and a molecular weight of 490.46 g/mol . This compound is notable for its unique structure, which combines a pyrazole ring with a glucopyranosiduronic acid moiety, making it a subject of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-phenyl-1H-pyrazol-5-yl Beta-D-Glucopyranosiduronic Acid Methyl Ester 2,3,4-Triacetate typically involves multiple steps. One common method starts with the preparation of 3-methyl-1-phenyl-5-pyrazolone, which is synthesized by refluxing ethyl acetoacetate with phenyl hydrazine in acetic acid . This intermediate is then reacted with various benzaldehydes in the presence of sodium acetate to form the desired pyrazole derivatives .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
3-Methyl-1-phenyl-1H-pyrazol-5-yl Beta-D-Glucopyranosiduronic Acid Methyl Ester 2,3,4-Triacetate can undergo several types of chemical reactions, including:
Oxidation: The pyrazole ring can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl and pyrazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various halogenating agents for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of pyrazole N-oxides, while substitution reactions can yield halogenated pyrazole derivatives .
科学研究应用
3-Methyl-1-phenyl-1H-pyrazol-5-yl Beta-D-Glucopyranosiduronic Acid Methyl Ester 2,3,4-Triacetate has several scientific research applications:
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It can be used in the development of new materials and as a standard in analytical chemistry.
作用机制
The mechanism of action of 3-Methyl-1-phenyl-1H-pyrazol-5-yl Beta-D-Glucopyranosiduronic Acid Methyl Ester 2,3,4-Triacetate involves its interaction with various molecular targets. The pyrazole ring is known to interact with enzymes and receptors, modulating their activity. For example, pyrazole derivatives have been shown to inhibit certain enzymes involved in inflammatory pathways, leading to their anti-inflammatory effects .
相似化合物的比较
Similar Compounds
3-Methyl-1-phenyl-1H-pyrazol-5-yl dimethylcarbamate: This compound shares the pyrazole ring structure but has different functional groups, leading to distinct chemical properties.
4-(3,5-Dimethyl-1H-pyrazol-1-yl)carbonylmorpholine: Another pyrazole derivative with different substituents, used in various chemical applications.
Uniqueness
What sets 3-Methyl-1-phenyl-1H-pyrazol-5-yl Beta-D-Glucopyranosiduronic Acid Methyl Ester 2,3,4-Triacetate apart is its combination of a pyrazole ring with a glucopyranosiduronic acid moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
属性
分子式 |
C23H26N2O10 |
|---|---|
分子量 |
490.5 g/mol |
IUPAC 名称 |
methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-(5-methyl-2-phenylpyrazol-3-yl)oxyoxane-2-carboxylate |
InChI |
InChI=1S/C23H26N2O10/c1-12-11-17(25(24-12)16-9-7-6-8-10-16)34-23-21(33-15(4)28)19(32-14(3)27)18(31-13(2)26)20(35-23)22(29)30-5/h6-11,18-21,23H,1-5H3/t18-,19-,20-,21+,23+/m0/s1 |
InChI 键 |
HKWUKFIYGYQPQV-YKZCJQPKSA-N |
手性 SMILES |
CC1=NN(C(=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C)C3=CC=CC=C3 |
规范 SMILES |
CC1=NN(C(=C1)OC2C(C(C(C(O2)C(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


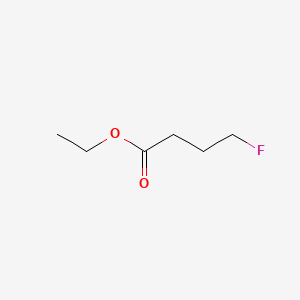
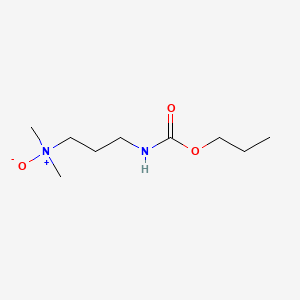
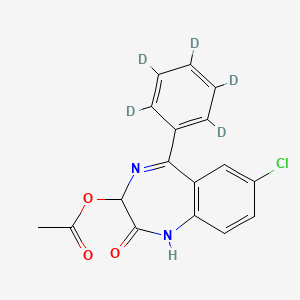
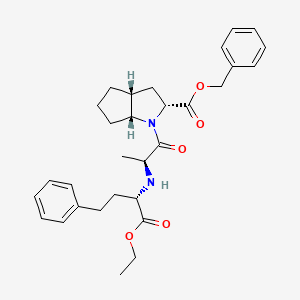
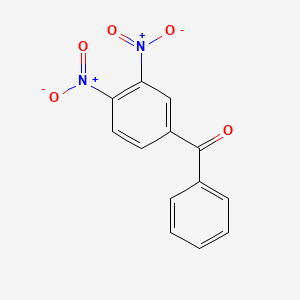
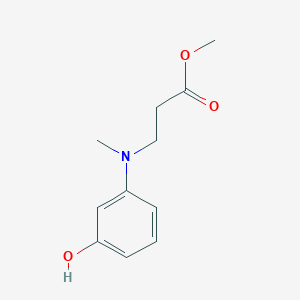
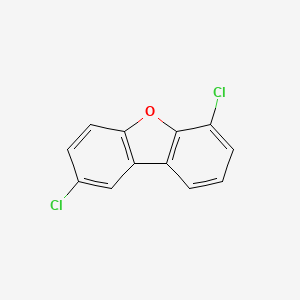

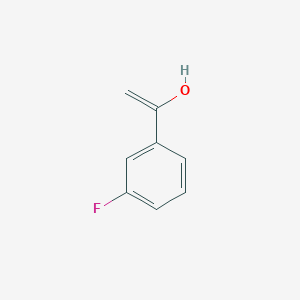
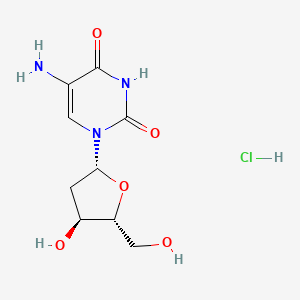
![[(1S,2R,6S,8R,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methanol](/img/structure/B13417954.png)
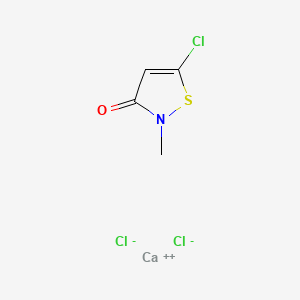

![1H-4-Oxabenzo[f]cyclobut[cd]indene-7-carboxylic acid, 1a,2,3,3a,8b,8c-hexahydro-8-hydroxy-1,1,3a-trimethyl-6-pentyl-; 1a,2,3,3a,8b,8c-Hexahydro-8-hydroxy-1,1,3a-trimethyl-6-pentyl-1H-4-oxabenzo[f]cyclobut[cd]indene-7-carboxylic acid; Cannabicyclolic acid; CBLA](/img/structure/B13417971.png)
